molecular formula C8H7BrO3 B1330903 2-Bromo-5-hydroxy-4-methoxybenzaldehyde CAS No. 2973-59-3

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Cat. No. B1330903
CAS RN: 2973-59-3
M. Wt: 231.04 g/mol
InChI Key: AHYSXUDLJOFNAB-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a substituted benzaldehyde derivative that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The compound contains a bromine atom ortho to the aldehyde group, a hydroxy group in the meta position, and a methoxy group in the para position relative to the aldehyde functionality.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-5-hydroxy-4-methoxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by rapid deprotection to yield the desired bromobenzaldehydes with good overall yields . Additionally, the bromination of 3-hydroxybenzaldehyde has been shown to produce 2-bromo-5-hydroxybenzaldehyde unexpectedly, contrary to literature reports, which can then be converted into other complex molecules .

Molecular Structure Analysis

A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2—Caryl bond . This deviation and twist in the molecular structure could influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

2-Bromobenzaldehydes, including the 2-bromo-5-hydroxy-4-methoxy derivative, are versatile intermediates that can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of palladium catalysts and phosphorus chelating ligands . These reactions typically occur in toluene at elevated temperatures and yield the indazole products in good yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of closely related compounds, such as 5-bromo-2-methoxybenzaldehyde, have been studied using spectroscopic methods and density functional theory (DFT). These studies include analyses of FT-IR and FT-Raman spectra, nuclear magnetic resonance (NMR), and thermodynamic functions. The molecular electrostatic potential (MEP) surface reflects the chemical reactivity of the molecule, and the energetic behavior in different solvent media has been examined . Although these studies were not directly on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, they provide insight into the properties of structurally similar bromobenzaldehydes.

Safety And Hazards

While specific safety and hazard information for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is not available from the search results, chemicals of similar structure can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYSXUDLJOFNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346880
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

CAS RN

2973-59-3
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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Record name 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
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Record name 2-bromo-5-hydroxy-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound B1 is demethylated in concentrated sulfuric acid to give 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Reactant of Route 2
2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Reactant of Route 4
2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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2-Bromo-5-hydroxy-4-methoxybenzaldehyde
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2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Citations

For This Compound
28
Citations
SJ Heo, BR Ye, MS Kim, J Kim - 한국식품영양과학회학술대회발표집, 2015 - dbpia.co.kr
Pinus Koraiensis (PK) cone peel is well-known as oriental traditional medicinal plant. In this study, we showed the anti-inflammatory properties of 20% ethanol extract of PK cone peel. …
Number of citations: 0 www.dbpia.co.kr
ZG Wang, L Yuan, L Zhou, Y Nan - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (0.1 mmol, 23.1 mg) and 3,5-Dihydroxybenzhydrazide (0.1 mmol, 16.8 mg) were dissolved in a methanol solution (10 ml). The mixture was …
Number of citations: 5 scripts.iucr.org
허수진, 예보람, 김민선, 김준성 - 2015 KFN International …, 2015 - sciwatch.kiost.ac.kr
… Abstract In this study, we nvestigated the aility of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (BMH) to inhibit lipopolysaccharide (LPS)-induced expressin of pro-inflammatory …
Number of citations: 0 sciwatch.kiost.ac.kr
S Strasser, E Pump, RC Fischer, C Slugovc - Monatshefte für Chemie …, 2015 - Springer
… The benzylidene precursors were prepared via etherification of the hydroxyl group and vinylation at position 2 of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. The corresponding …
Number of citations: 16 link.springer.com
B Küenburg, L Czollner, J Fröhlich… - … Process Research & …, 1999 - ACS Publications
… Step 2: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2). A 100-L glass vessel is charged with 95% sulphuric acid (80 L, 1.42 kmol), under argon, is heated with stirring at 90 C. Stirring …
Number of citations: 145 pubs.acs.org
C Zippilli, L Botta, BM Bizzarri, MC Baratto, R Pogni… - RSC …, 2020 - pubs.rsc.org
… Tyramine (II) (0.45 mmol, 1.05 eq.) was added to a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (I) (0.43 mmol, 1 eq.) in MeOH (2 mL) and the mixture was stirred for 2 h at …
Number of citations: 9 pubs.rsc.org
M Cui, Q Liu, Q Fei, Y Fei, Y Liu, H Shan, G Feng… - Analytical …, 2015 - pubs.rsc.org
… 8-Aminoquinoline and 2-bromo-5-hydroxy-4-methoxybenzaldehyde were purchased from J&K Chemical (Beijing, China). NaBH 4 and inorganic salts were purchased from Beijing …
Number of citations: 11 pubs.rsc.org
HA Yejin, M Lee, JY Chang, HO Kwon, W Jun… - 한국식품영양과학회학술 …, 2015 - dbpia.co.kr
Pinus Koraiensis (PK) cone peel is well-known as oriental traditional medicinal plant. In this study, we showed the anti-inflammatory properties of 20% ethanol extract of PK cone peel. …
Number of citations: 0 www.dbpia.co.kr
C Glas, R Wirawan - Synthesis, 2021 - thieme-connect.com
… Prepared according to General Procedure A from 2-bromo-5-hydroxy-4-methoxybenzaldehyde (139 mg, 0.600 mmol) and aniline (2) (45.6 μL, 0.500 mmol). The crude product was …
Number of citations: 6 www.thieme-connect.com
HO Kwon, M Lee, JY Chang, HA Yejin, W Jun… - 한국식품영양과학회학술 …, 2015 - dbpia.co.kr
Pinus Koraiensis (PK) cone peel is well-known as oriental traditional medicinal plant. In this study, we showed the anti-inflammatory properties of 20% ethanol extract of PK cone peel. …
Number of citations: 0 www.dbpia.co.kr

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